molecular formula C14H21ClN2O2 B12103709 Benzyl trans-3-aminocyclohexylcarbamatehydrochloride

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride

Cat. No.: B12103709
M. Wt: 284.78 g/mol
InChI Key: SBODKRLYZILWEM-UHFFFAOYSA-N
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Description

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (CAS 1222709-28-5) is a synthetic organic compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.784 g/mol . Its IUPAC name, benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride, reflects its stereochemistry (trans configuration at positions 1 and 3 of the cyclohexane ring) and functional groups: a carbamate linkage (–O–CO–NH–), a benzyl ester, and a hydrochloride salt. This structure confers enhanced solubility in polar solvents compared to non-salt forms. The compound is utilized in pharmaceutical research, particularly in drug discovery targeting enzyme inhibition or receptor modulation due to its amine-carbamate hybrid structure .

Properties

IUPAC Name

benzyl N-(3-aminocyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODKRLYZILWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride typically involves the reaction of benzyl chloroformate with trans-3-aminocyclohexanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Benzyl trans-3-aminocyclohexylcarbamate.

    Reduction: Benzyl trans-3-aminocyclohexylmethanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl trans-3-aminocyclohexylcarbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s carbamate group (–O–CO–NH–) distinguishes it from the simpler amine structure of N-Benzylcyclohexylamine hydrochloride and the sulfur-containing thioacetimidate in Benzyl Thioacetimidate Hydrochloride.

Molecular Weight and Solubility: The higher molecular weight of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (284.78 g/mol) suggests greater steric bulk compared to Benzyl Thioacetimidate Hydrochloride (201.72 g/mol), which may influence solubility and membrane permeability .

Stereochemical Influence: The trans-1,3-diaminocyclohexane configuration in the target compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to non-stereospecific analogs .

Pharmacological Activity

  • Target Compound : Carbamate groups are frequently employed in prodrug design due to their hydrolytic stability and slow release of active amines. This makes the compound a candidate for sustained-action formulations or protease inhibitors .
  • N-Benzylcyclohexylamine Hydrochloride : Lacking a carbamate, this analog may exhibit faster metabolic clearance but reduced target specificity. Amines are prone to rapid protonation, affecting bioavailability .
  • However, sulfur-containing compounds often face higher toxicity thresholds .

Stability and Reactivity

  • Hydrolytic Stability : The carbamate in the target compound resists hydrolysis better than esters but is less stable than amides. This balance is advantageous for controlled drug release .
  • Thermal Stability : Benzyl Thioacetimidate Hydrochloride’s higher melting point (157–161 °C) suggests stronger crystalline packing forces compared to the target compound, for which data is unavailable .
  • Salt Form: All three compounds are hydrochloride salts, enhancing water solubility.

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